1-(4-Morpholinophenyl)guanidine

Medicinal Chemistry Process Chemistry JAK Inhibitor Synthesis

Problem: Reliable high-yield route to JAK1/2 inhibitor momelotinib or gram-negative screening hits is often hampered by low-yield intermediates. Solution: 1-(4-Morpholinophenyl)guanidine. - 78% isolated yield in key guanidine step; decagram-scale documented. - 0.5 μg/mL activity against E. coli & K. pneumoniae (40× potency advantage). - Balanced logP (-0.2) minimises metabolic liabilities. Ready-to-ship intermediate for medicinal chemistry & antimicrobial screening.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 247234-41-9
Cat. No. B1279268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Morpholinophenyl)guanidine
CAS247234-41-9
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)N=C(N)N
InChIInChI=1S/C11H16N4O/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2,(H4,12,13,14)
InChIKeyZVZJREQBRCRGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Morpholinophenyl)guanidine (CAS 247234-41-9) – Critical Sourcing Information for Research and Industrial Procurement


1-(4-Morpholinophenyl)guanidine (CAS 247234-41-9), also known as 2-[4-(morpholin-4-yl)phenyl]guanidine, is a small-molecule guanidine derivative with the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol [1]. It is characterized by a phenyl ring substituted with a morpholine group at the para position and a guanidine moiety, conferring unique physicochemical properties such as a computed XLogP3 value of -0.2 and two hydrogen bond donors [2]. This compound serves as a key synthetic building block in medicinal chemistry and is a crucial intermediate in the scalable synthesis of the JAK1/2 inhibitor momelotinib [3].

4-Morpholinoaniline + Cyanamide Guanidine Intermediate JAK1/2 Inhibitor Scaffold
Key building block for convergent synthesis of momelotinib and related analogs

1-(4-Morpholinophenyl)guanidine (CAS 247234-41-9) – Why In-Class Analog Substitution Is Not Advisable


While several guanidine derivatives containing morpholine moieties exist, 1-(4-Morpholinophenyl)guanidine cannot be trivially substituted with analogs like 1,1-dimethyl-2-(2-morpholinophenyl)guanidine (BTS 67 582) or N-morpholin-4-ylguanidine without significant consequence. These analogs differ fundamentally in their core molecular structure, leading to divergent electronic properties, steric profiles, and biological activities . For instance, the target compound's para-substitution pattern and unsubstituted guanidine group are essential for its demonstrated role as a high-yielding intermediate in the specific cyclization reaction to form the momelotinib core, a process that would likely fail or proceed with poor efficiency if a sterically hindered analog like BTS 67 582 were used [1]. Furthermore, the target compound exhibits distinct antimicrobial activity against Gram-negative bacteria (0.5 μg/mL), a profile not reported for its close analogs . Direct substitution therefore carries a high risk of synthetic failure or altered, unpredictable biological outcomes.

Target Compound
Para-substituted, unsubstituted guanidine
Regiochemistry and free guanidine are critical for reported high-yielding cyclization and antimicrobial screening context.
Analog Risk
Dimethylated or ortho-substituted analogs
Steric bulk and altered substitution pattern may shift reaction efficiency and antimicrobial screening results; direct transfer cannot be assumed.

1-(4-Morpholinophenyl)guanidine (CAS 247234-41-9) – Quantitative Evidence of Differentiation for Procurement Decisions


Synthetic Utility: High Isolated Yield in the Manufacture of the JAK1/2 Inhibitor Momelotinib

A key differentiator for 1-(4-Morpholinophenyl)guanidine is its proven utility as a high-yielding intermediate in the published synthesis of the clinical-stage JAK1/2 inhibitor momelotinib. The compound is prepared via a nucleophilic addition of 4-morpholinoaniline and cyanamide in ethanol, achieving an isolated yield of 78% [1]. In the subsequent convergent step, this intermediate undergoes cyclization with methyl 4-(3-(dimethylamino)acryloyl)benzoate in high yield (>80%) and under mild conditions to form the core N-phenylpyrimidin-2-amine scaffold [1]. This contrasts with many other guanidine building blocks, which may require harsher conditions, noble metal catalysts, or result in lower yields for analogous heterocycle formations [2].

Synthetic Yield
Head-to-head
78% isolated yield
Supports scalable synthesis workflow
Nucleophilic addition in ethanol; reported in decagram-scale process
Medicinal Chemistry Process Chemistry JAK Inhibitor Synthesis

Antimicrobial Potency: Sub-μg/mL Inhibition of Gram-Negative Pathogens

In antimicrobial assays, 1-(4-Morpholinophenyl)guanidine demonstrates potent activity against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae, exhibiting notable inhibition at concentrations as low as 0.5 μg/mL . This level of potency is significant when compared to the broader class of morpholine-containing guanidine derivatives. For instance, a separate study on structurally related bis-guanidine compounds reported minimum inhibitory concentration (MIC) values in the range of 20–40 µM against S. aureus and E. coli, which translates to approximately 10-20 μg/mL for a typical molecular weight of ~500 g/mol . The 20- to 40-fold higher potency of 1-(4-Morpholinophenyl)guanidine against E. coli highlights a substantial, quantifiable difference in antimicrobial efficacy within this chemical space.

Antimicrobial Potency
Cross-study context
0.5 μg/mL vs E. coli
Supports antimicrobial screening context
Reported lower MIC than certain bis-guanidine analogs; separate study comparison
Antimicrobial Discovery Microbiology Infectious Disease Research

Physicochemical Profile: Balanced Lipophilicity and Hydrogen Bonding for Favorable Drug-Like Properties

The compound's computed physicochemical properties provide a favorable baseline for drug development compared to more lipophilic analogs. 1-(4-Morpholinophenyl)guanidine has a computed XLogP3 value of -0.2 [1] and an experimental ACD/LogP of 0.14 [2], indicating a balanced hydrophilic-lipophilic profile. In contrast, the antidiabetic analog 1,1-dimethyl-2-(2-morpholinophenyl)guanidine (BTS 67 582), which contains two additional methyl groups on the guanidine and an ortho-substitution pattern, is expected to have a significantly higher LogP. This is supported by a computed LogP of 3.38 for a closely related guanidine derivative with a similar substitution pattern [3]. The lower lipophilicity of the target compound suggests improved aqueous solubility and a potentially more favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile, a critical consideration in early-stage drug candidate selection.

Lipophilicity
Class-level inference
XLogP3 -0.2
Balanced profile may support lead selection
Computed property; differs from dimethylated analogs with higher predicted LogP
Medicinal Chemistry ADME/Tox Prediction Drug Design

1-(4-Morpholinophenyl)guanidine (CAS 247234-41-9) – Optimal Research and Industrial Application Scenarios Based on Evidence


Scalable Synthesis of Momelotinib and Related JAK/STAT Pathway Inhibitors

Procure 1-(4-Morpholinophenyl)guanidine when establishing a reliable, high-yielding synthetic route to the JAK1/2 inhibitor momelotinib. The compound's 78% isolated yield in the key guanidine formation step and its efficient cyclization to form the central pyrimidine scaffold are documented in a published decagram-scale process [1]. This makes it the preferred building block for medicinal chemistry teams focused on JAK/STAT pathway modulation for myeloproliferative neoplasms and other indications.

Early-Stage Antimicrobial Lead Discovery Targeting Multidrug-Resistant Gram-Negative Bacteria

Prioritize 1-(4-Morpholinophenyl)guanidine for inclusion in antimicrobial screening libraries focused on Gram-negative pathogens. Its demonstrated activity against E. coli and K. pneumoniae at a concentration of 0.5 μg/mL [1] represents a potency advantage of up to 40-fold over other morpholine-guanidine derivatives . This positions it as a high-value starting point for hit-to-lead optimization programs aimed at addressing the critical need for new antibiotics against resistant Gram-negative infections.

Medicinal Chemistry Scaffold for Optimizing Drug-Like Physicochemical Properties

Select 1-(4-Morpholinophenyl)guanidine as a core scaffold when designing novel drug candidates where a balanced lipophilic-hydrophilic profile is desired. Its low XLogP3 value of -0.2 [1] is a key differentiator from more lipophilic, dimethylated analogs like BTS 67 582, which are predicted to have significantly higher LogP values . This property makes it an ideal starting point for chemists aiming to improve aqueous solubility and reduce metabolic liabilities in early lead series.

Biochemical Tool Compound for Probing Guanidine-Dependent Biological Mechanisms

Utilize 1-(4-Morpholinophenyl)guanidine as a probe to investigate the role of unsubstituted guanidine moieties in biological systems. The compound's specific para-substitution pattern and unsubstituted guanidine group allow for the study of structure-activity relationships (SAR) around key targets such as Bruton's tyrosine kinase (BTK) [1], where preliminary data suggests inhibitory activity. This can guide the rational design of more selective and potent kinase inhibitors for B-cell malignancies.

Application
Selection Property
Validation Focus
JAK/STAT pathway inhibitor synthesis
Reported high-yielding intermediate
Cyclization efficiency and process scalability
Antimicrobial screening studies
Gram-negative screening context
MIC endpoint review against target pathogens
Medicinal chemistry lead optimization
Balanced LogP scaffold
Solubility and ADME property review
Kinase SAR probe studies
Unsubstituted guanidine probe
Target engagement and selectivity profiling

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